molecular formula C12H9NO B11911301 (E)-3-(Isoquinolin-4-yl)acrylaldehyde

(E)-3-(Isoquinolin-4-yl)acrylaldehyde

Cat. No.: B11911301
M. Wt: 183.21 g/mol
InChI Key: ZAGZOIIWVALSBH-HWKANZROSA-N
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Description

(E)-3-(Isoquinolin-4-yl)acrylaldehyde is an organic compound that features an isoquinoline ring attached to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Isoquinolin-4-yl)acrylaldehyde typically involves the reaction of isoquinoline derivatives with aldehydes under specific conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired acrylaldehyde compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Isoquinolin-4-yl)acrylaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3-(Isoquinolin-4-yl)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(Isoquinolin-4-yl)acrylaldehyde involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(Isoquinolin-4-yl)acrylaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity and efficacy in various applications .

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

(E)-3-isoquinolin-4-ylprop-2-enal

InChI

InChI=1S/C12H9NO/c14-7-3-5-11-9-13-8-10-4-1-2-6-12(10)11/h1-9H/b5-3+

InChI Key

ZAGZOIIWVALSBH-HWKANZROSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=NC=C2/C=C/C=O

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C=CC=O

Origin of Product

United States

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